

# Strategic Functionalization of 1-(3-Hydroxy-5-methylphenyl)ethanone: A Mechanistic Guide

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## Compound of Interest

**Compound Name:** 1-(3-Hydroxy-5-methylphenyl)ethanone

**CAS No.:** 43113-93-5

**Cat. No.:** B3137022

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## Executive Summary

**1-(3-Hydroxy-5-methylphenyl)ethanone** (CAS: 43113-93-5), also known as 3'-hydroxy-5'-methylacetophenone, represents a versatile 1,3,5-trisubstituted benzene scaffold.[1][2] Its unique substitution pattern—comprising a strongly activating hydroxyl group, a moderately activating methyl group, and a deactivating acetyl group—creates a distinct electronic landscape that governs its reactivity with electrophiles.[3]

This guide provides a deep mechanistic analysis of its reactivity, focusing on regioselective electrophilic aromatic substitution (EAS), carbonyl side-chain modifications (Claisen-Schmidt), and phenolic O-functionalization.[1][3] It is designed for medicinal chemists leveraging this scaffold for the synthesis of chalcones, chromones, and bioactive heterocycles.[3]

## Mechanistic Analysis & Reactivity Landscape[1] Electronic and Steric Topography

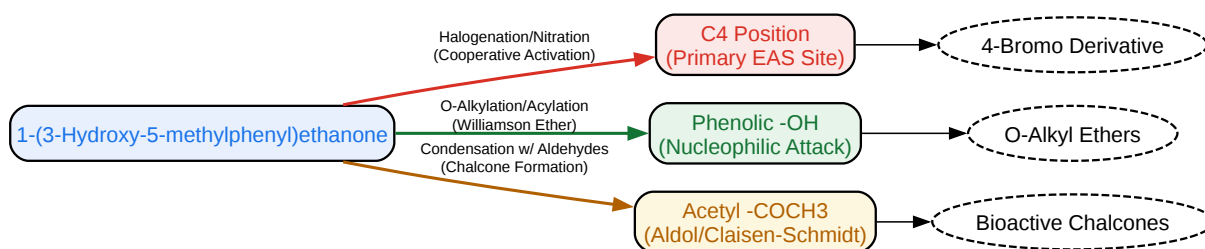
The molecule features three substituents in a meta relationship to one another. To predict regioselectivity, we must analyze the superimposed directing effects of the Hydroxyl (C3), Methyl (C5), and Acetyl (C1) groups.[3]

Position	Electronic Influence	Steric Environment	Reactivity Prediction
C2	Ortho to OH (Strong Act.), Para to Me (Weak Act.), Ortho to Acetyl (Deact.)[1]	High Hindrance: Flanked by OH and Acetyl.[4]	Low: Sterically crowded; electronic activation is counteracted by the adjacent electron-withdrawing acetyl.[1]
C4	Ortho to OH (Strong Act.), Ortho to Me (Weak Act.), Para to Acetyl (Deact.)[3]	Moderate Hindrance: Flanked by OH and Me.	Highest: The "sweet spot" of activation. It resides between two activators and is furthest from the bulky acetyl group.
C6	Para to OH (Strong Act.), Ortho to Me (Weak Act.), Ortho to Acetyl (Deact.)[3]	High Hindrance: Flanked by Me and Acetyl.	Moderate: Activated by p-OH, but sterically hindered by the acetyl group.[1]

Conclusion: The C4 position is the kinetic and thermodynamic favorite for Electrophilic Aromatic Substitution (EAS) due to the cooperative activating effects of the hydroxyl and methyl groups and lower steric penalty compared to C2 and C6.

## Visualization: Reactivity Hotspots

The following diagram maps the primary reaction vectors for this scaffold.



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Caption: Reactivity map highlighting the C4 regioselectivity for EAS and side-chain vectors.[1]

## Key Reaction Pathways[1][3]

### Electrophilic Aromatic Substitution (EAS)

Unlike simple acetophenones, the 3-hydroxy group dominates the directing effects.[1]

- Bromination: Reaction with

in acetic acid typically yields the 4-bromo derivative.[1] The C2 position is protected by the acetyl group's steric bulk and electron-withdrawing inductive effect.[1]

- Nitration: Controlled nitration (e.g.,

) targets C4.[3] However, strong acidic conditions can lead to ipso-substitution or oxidation of the methyl group if not carefully controlled.[1]

### Claisen-Schmidt Condensation (Chalcone Synthesis)

The acetyl group at C1 contains acidic

-protons (

).[1] In the presence of a base (KOH or NaOH) and an aromatic aldehyde, the enolate attacks the aldehyde to form an

-unsaturated ketone (chalcone).[3]

- Mechanism:
  - Deprotonation: Base removes an -proton from the acetyl group to form an enolate.[1]
  - Nucleophilic Attack: The enolate attacks the electrophilic carbonyl of the aldehyde.
  - Dehydration: The resulting -hydroxy ketone undergoes E1cB elimination to form the conjugated enone.[1]
- Significance: This is the primary route for synthesizing antioxidant and anti-inflammatory agents from this scaffold.

## O-Functionalization

The phenolic hydroxyl (

) is readily deprotonated by weak bases (

).[1][3]

- Reaction:

reaction with alkyl halides (e.g., methyl iodide, benzyl bromide).[3]
- Protection: Essential if the EAS reaction requires non-acidic conditions or to prevent side reactions at the phenol during oxidation steps.

## Detailed Experimental Protocol: Synthesis of Chalcone Derivatives

This protocol describes the synthesis of a chalcone derivative via Claisen-Schmidt condensation, a critical workflow for drug discovery applications involving this scaffold.[1]

Target Reaction:

## Reagents & Equipment

- Substrate: **1-(3-Hydroxy-5-methylphenyl)ethanone** (1.0 eq)
- Electrophile: Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde) (1.1 eq)[1][3]
- Base: Potassium Hydroxide (KOH) pellets (3.0 eq)
- Solvent: Ethanol (Absolute)[1][3]
- Quenching: 1M HCl, Ice water

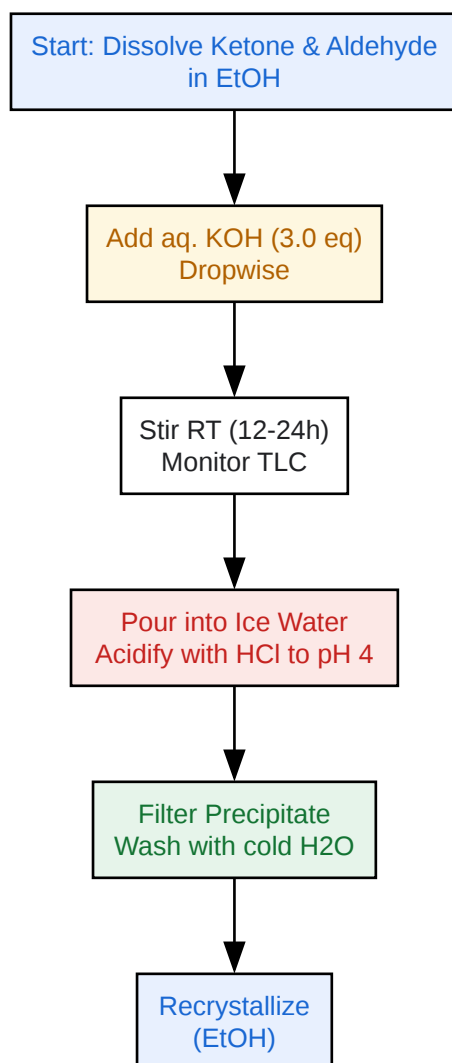
## Step-by-Step Methodology

- Solution Preparation: Dissolve **1-(3-Hydroxy-5-methylphenyl)ethanone** (5 mmol) and the aromatic aldehyde (5.5 mmol) in 15 mL of absolute ethanol in a round-bottom flask.
- Catalyst Addition: Prepare a solution of KOH (15 mmol) in a minimum amount of water (approx. 1-2 mL) and add it dropwise to the stirring ethanolic solution.
  - Note: The solution will likely darken (yellow/orange) indicating enolate formation.
- Reaction Phase: Stir the mixture at room temperature for 12–24 hours.
  - Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The product will appear as a UV-active spot with a lower  $R_f$  than the aldehyde but higher than the starting ketone.[1]
- Work-up:
  - Pour the reaction mixture into 100 mL of crushed ice/water.
  - Acidify carefully with 1M HCl to pH ~3-4.[1] This protonates the phenolate (regenerating the -OH) and precipitates the chalcone.[1]
- Purification:
  - Filter the precipitate under vacuum.
  - Wash the solid with cold water (

) to remove salts.

- Recrystallize from hot ethanol or EtOH/Water mixture.

## Process Logic Diagram



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Caption: Workflow for the base-catalyzed Claisen-Schmidt condensation.

## Data Summary: Regioselectivity & Conditions[3][5] [6]

Reaction Type	Reagent	Primary Site	Yield (Typical)	Notes
Bromination		C4	75-85%	C4 is activated by ortho-OH and ortho-Me.[1]
Nitration		C4	60-70%	Requires low temp to prevent oxidation.[1][3]
Aldol Cond.		Acetyl-CH3	80-95%	Forms Chalcone. [1] Phenol protection not strictly required.
O-Alkylation		Phenolic O	>90%	Standard Williamson Ether synthesis.[1][3]

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